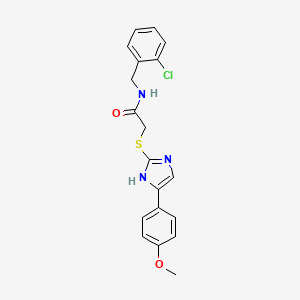

![molecular formula C10H10Cl3N3 B2559208 Clorhidrato de 1-[(2,3-diclorofenil)metil]-1H-pirazol-5-amina CAS No. 1052546-74-3](/img/structure/B2559208.png)

Clorhidrato de 1-[(2,3-diclorofenil)metil]-1H-pirazol-5-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

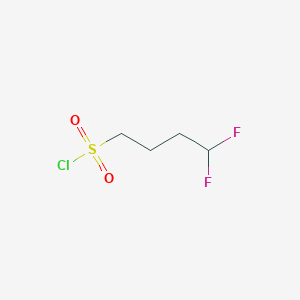

The compound “1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” is a chemical compound with the molecular weight of 278.57 . The IUPAC name for this compound is 1-(2,3-dichlorobenzyl)-1H-pyrazol-5-ylamine hydrochloride .

Synthesis Analysis

The synthesis of similar compounds involves cyclization reactions . For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride involves a cyclization reaction using 2,3-dichloroaniline as a raw material with bis(2-chloroethyl) amine hydrochloride . The reaction temperature is maintained between 120-220°C . After the reaction, the reaction liquid is treated with an after-treatment solvent to obtain a coarse product, which is then refined to obtain a product with the required purity .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9Cl2N3.ClH/c11-8-3-1-2-7(10(8)12)6-15-9(13)4-5-14-15;/h1-5H,6,13H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical and Chemical Properties Analysis

The compound “1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Química Medicinal: Síntesis de Fármacos Psicotrópicos

Este compuesto es un intermedio clave en la síntesis de Aripiprazol, un medicamento antipsicótico utilizado en el tratamiento de la esquizofrenia y el trastorno bipolar . El método de preparación involucra reacciones de ciclización y se ha optimizado para un alto rendimiento y pureza, lo cual es crucial para la industria farmacéutica.

Ciencia de los Materiales: Aplicaciones de Investigación Avanzada

En la ciencia de los materiales, este químico sirve como precursor en la síntesis de varios compuestos. Su información molecular detallada, incluyendo datos de NMR, HPLC, LC-MS y UPLC, sugiere su uso potencial en la creación de nuevos materiales con propiedades específicas .

Ciencia Ambiental: Estudios Analíticos

Las propiedades físicas del compuesto, como los puntos de fusión y ebullición, la densidad y el peso molecular, son esenciales para los estudios analíticos ambientales. Se puede utilizar para comprender el destino ambiental de compuestos similares y su impacto potencial .

Bioquímica: Estudios de Inhibición Enzimática

En bioquímica, el compuesto podría utilizarse para estudiar las interacciones enzimáticas debido a su especificidad estructural. Puede actuar como un inhibidor o modulador para ciertas vías bioquímicas, proporcionando información sobre las funciones y mecanismos de las enzimas .

Farmacología: Metabolismo y Farmacocinética de los Fármacos

“Clorhidrato de 1-[(2,3-diclorofenil)metil]-1H-pirazol-5-amina” podría ser significativo en estudios farmacológicos relacionados con el metabolismo y la farmacocinética de los fármacos. Puede ayudar a comprender las vías metabólicas de los fármacos relacionados y sus metabolitos .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that pyrazole-bearing compounds, such as 1-[(2,3-dichlorophenyl)methyl]-1h-pyrazol-5-amine hydrochloride, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is suggested that these compounds may interact with the biological targets in a way that inhibits the growth of leishmania aethiopica and plasmodium berghei, the parasites responsible for leishmaniasis and malaria, respectively .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that this compound may interfere with the life cycle of the parasites, thereby inhibiting their growth and proliferation .

Result of Action

Given its antileishmanial and antimalarial activities, it can be inferred that this compound may cause cellular damage or death to the parasites, thereby inhibiting their growth and proliferation .

Análisis Bioquímico

Biochemical Properties

1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are involved in cell signaling pathways. The interaction between 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride and these enzymes can lead to alterations in cellular processes and metabolic pathways. Additionally, this compound may bind to specific proteins, affecting their function and stability .

Cellular Effects

The effects of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, this compound may impact cellular metabolism by affecting the activity of metabolic enzymes and the production of key metabolites.

Molecular Mechanism

The molecular mechanism of action of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride involves several key processes. This compound exerts its effects at the molecular level by binding to specific biomolecules, such as enzymes and receptors. For example, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, this compound may activate or inhibit signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can cause toxic or adverse effects, including organ damage and impaired physiological function. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and clinical applications.

Metabolic Pathways

1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . By modulating these pathways, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can alter the production and utilization of energy within cells, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride can localize to various cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-[(2,3-dichlorophenyl)methyl]pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N3.ClH/c11-8-3-1-2-7(10(8)12)6-15-9(13)4-5-14-15;/h1-5H,6,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPMXLLCBVDAEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CN2C(=CC=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Tert-butyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2559125.png)

![N-[4-[3-(Trifluoromethyl)phenyl]oxan-4-yl]oxirane-2-carboxamide](/img/structure/B2559127.png)

![[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone;dihydrochloride](/img/structure/B2559132.png)

![1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2559133.png)

![N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2559135.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(cyclohexylmethyl)propane-1-sulfonamide](/img/structure/B2559136.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2559137.png)

![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2559139.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2559146.png)